molecular formula C16H25N3O3S B10970937 4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide

4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide

Cat. No.: B10970937
M. Wt: 339.5 g/mol
InChI Key: MFKLIZOSKGHRKS-UHFFFAOYSA-N
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Description

4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with an ethylphenylsulfonyl group and a propylcarboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylphenylsulfonyl Group: The ethylphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Propylcarboxamide Group: The final step involves the acylation of the piperazine nitrogen with propyl isocyanate or propyl chloroformate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, pyridine, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide
  • 4-[(4-chlorophenyl)sulfonyl]-N-propylpiperazine-1-carboxamide
  • 4-[(4-fluorophenyl)sulfonyl]-N-propylpiperazine-1-carboxamide

Uniqueness

4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness can be leveraged to tailor the compound’s properties for specific applications in research and industry.

Properties

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-(4-ethylphenyl)sulfonyl-N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C16H25N3O3S/c1-3-9-17-16(20)18-10-12-19(13-11-18)23(21,22)15-7-5-14(4-2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,17,20)

InChI Key

MFKLIZOSKGHRKS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

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